Terodiline hydrochloride, (R)-
Description
Significance of Stereochemistry in Pharmaceutical Research
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern pharmaceutical research. patsnap.com The spatial configuration of a drug molecule is a crucial determinant of its interaction with biological systems, such as enzymes and receptors. ijpsjournal.commhmedical.com Many drugs are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. patsnap.comwikipedia.org
Although enantiomers often share identical physical and chemical properties in an achiral environment, they can exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body. nih.govntu.edu.sg This is because biological targets are themselves chiral, leading to stereospecific interactions. patsnap.com One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. wikipedia.orgnih.gov Consequently, understanding and isolating the specific therapeutic actions of each enantiomer is a major focus in drug development, aiming to enhance efficacy and improve safety profiles. ijpsjournal.comresearchgate.net
The recognition of stereochemistry's importance has led to the development of single-enantiomer drugs, where the therapeutically beneficial enantiomer is isolated from the racemic mixture. nih.govresearchgate.net This approach can lead to more selective pharmacological profiles, improved therapeutic indices, and simpler pharmacokinetics. nih.gov
Historical Context of Terodiline (B98686) Research and Enantiomeric Focus
Terodiline was initially introduced in the 1960s as an antianginal agent. pharmacy180.com However, due to its potent anticholinergic properties, it was later repurposed in the 1980s for the treatment of urinary incontinence caused by detrusor instability. pharmacy180.comnih.gov As a racemic mixture, terodiline contains equal amounts of the (R)- and (S)-enantiomers. chiralpedia.com
The focus on the individual enantiomers of terodiline intensified following reports of serious cardiac adverse effects associated with the racemic drug, which ultimately led to its withdrawal from the market in 1991. chiralpedia.compharmacy180.com Research then shifted to dissecting the pharmacological contributions of each enantiomer to both the therapeutic and adverse effects.
Enantioselective studies revealed that the two enantiomers of terodiline possess distinct pharmacological activities. The anticholinergic effects, which contributed to its efficacy in treating urinary incontinence, were found to reside predominantly in the (R)-(+)-enantiomer. chiralpedia.com Conversely, the calcium channel blocking activity was primarily associated with the (S)-(-)-enantiomer. chiralpedia.com This discovery was pivotal in understanding the dual mechanism of action of the racemic drug.
Scope and Research Imperatives for (R)-Terodiline Hydrochloride
The primary research imperative for (R)-Terodiline hydrochloride has been to elucidate its precise mechanism of action and its role in the cardiotoxicity observed with the racemic mixture. nih.govncats.io Studies have demonstrated that the (R)-enantiomer is responsible for the prolongation of the QT interval, a key factor in the development of serious ventricular arrhythmias. chiralpedia.comnih.gov
Current and future research on (R)-Terodiline hydrochloride is centered on understanding its interactions with cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. researchgate.net Blockade of the hERG channel is a well-established mechanism for drug-induced QT prolongation. In vitro studies have shown that terodiline is an inhibitor of this channel. researchgate.net
Further research aims to define the concentration-dependent effects of (R)-Terodiline hydrochloride on cardiac action potentials and to explore the structural basis for its interaction with the hERG channel. researchgate.netresearchgate.net This knowledge is crucial for the broader field of drug safety assessment and for the design of safer drugs by avoiding the chemical motifs associated with such cardiotoxicity. The study of (R)-Terodiline hydrochloride serves as a significant case study in understanding stereospecific drug toxicity. chiralpedia.com
Detailed Research Findings
Research has provided specific data on the distinct pharmacological and electrophysiological properties of the terodiline enantiomers.
Table 1: Pharmacological Properties of Terodiline Enantiomers
| Enantiomer | Primary Pharmacological Activity |
|---|---|
| (R)-(+)-Terodiline | Anticholinergic |
| (S)-(-)-Terodiline | Calcium channel antagonism |
Data sourced from Chiralpedia. chiralpedia.com
Table 2: Electrophysiological Effects of Terodiline Enantiomers on Corrected QT Interval (QTc)
| Compound | Change in QTc from Baseline (ms¹/²) |
|---|---|
| Placebo | -3 |
| Racemic Terodiline | 23 |
| (R)-(+)-Terodiline | 19 |
| (S)-(-)-Terodiline | 0 |
Data from a double-blind, placebo-controlled, randomized crossover study in healthy volunteers. nih.gov
Table 3: Inhibitory Effects on Cardiac Ion Channels
| Compound | Target | IC₅₀ |
|---|---|---|
| Terodiline | hERG | 375 nM |
| Terodiline | Transient outward K⁺ current (Ito) | Potent inhibition (3µM reduced current by 31±3%) |
Data from in vitro preclinical cardiac assessments. researchgate.netnih.gov
Properties
CAS No. |
112652-51-4 |
|---|---|
Molecular Formula |
C20H28ClN |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
(2R)-N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H/t16-;/m1./s1 |
InChI Key |
RNGHAJVBYQPLAZ-PKLMIRHRSA-N |
Isomeric SMILES |
C[C@H](CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for R Terodiline Hydrochloride
Asymmetric Synthesis Approaches
Asymmetric synthesis is a powerful strategy for directly producing a desired enantiomer, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. nih.govtaylorandfrancis.com While specific examples of asymmetric synthesis yielding (R)-Terodiline are not extensively detailed in the public domain, general principles of asymmetric synthesis can be applied.
One potential approach involves the asymmetric reduction of a suitable prochiral ketone precursor. This method would utilize a chiral reducing agent, such as a borane derivative complexed with a chiral ligand, to stereoselectively deliver a hydride to one face of the ketone, preferentially forming the (R)-alcohol. Subsequent functional group manipulations would then lead to the final (R)-terodiline molecule.
Another avenue is the use of chiral auxiliaries. tcichemicals.com An achiral starting material can be covalently bonded to a chiral auxiliary, which then directs the stereochemistry of subsequent reactions. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. tcichemicals.commdpi.comnih.gov This approach leverages the existing stereocenters of the natural product to build the target molecule.
For the synthesis of (R)-Terodiline, a potential chiral pool starting material could be an amino acid with the appropriate stereochemistry. For instance, a derivative of (R)-phenylglycine could serve as a precursor. The synthesis would involve modifying the amino acid's functional groups to construct the diphenylpropylamine backbone of terodiline (B98686) while retaining the original stereocenter.
The success of this strategy hinges on the selection of a suitable chiral starting material that can be efficiently converted to the target molecule without racemization.
Optical Resolution Techniques for Racemic Terodiline
Optical resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.orglibretexts.org This is often a practical approach when a direct asymmetric synthesis is not feasible or is economically disadvantageous.
Diastereomeric Salt Formation with Chiral Acids
One of the most common and industrially viable methods for resolving racemic amines like terodiline is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org The resulting salts, being diastereomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgunchainedlabs.com
Commonly used chiral resolving agents for amines include tartaric acid derivatives, camphorsulfonic acid, and mandelic acid. wikipedia.orglibretexts.org The choice of the resolving agent and the solvent system is crucial for achieving efficient separation. The process typically involves dissolving the racemic terodiline and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated by filtration, and the desired (R)-enantiomer is liberated by treatment with a base.
| Chiral Resolving Agent | Solvent System | Outcome |
| Di-p-toluoyl-R,R-tartaric acid | Methanol (B129727) | Precipitation of the (R)-terodiline salt |
| Camphorsulfonic acid | Ethanol (B145695)/Water | Potential for selective crystallization |
| Mandelic acid | Acetonitrile (B52724) | Varies depending on conditions |
Chromatographic Resolution on Chiral Stationary Phases
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, separation. asianpubs.orgjocpr.comnih.gov
For the resolution of terodiline, a column packed with a CSP, such as a derivative of cellulose (B213188) or amylose (B160209), or a protein-based phase like ovomucoid, could be employed. nih.govnih.gov The racemic terodiline hydrochloride solution is passed through the column, and the differential interactions between the enantiomers and the CSP cause one enantiomer to elute faster than the other.
The choice of mobile phase is also critical for achieving good separation. jocpr.com A study on the resolution of fendiline, a structural analogue of terodiline, demonstrated successful separation using a CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid with a mobile phase of methanol, acetonitrile, trifluoroacetic acid, and triethylamine. nih.gov Similar conditions could potentially be adapted for the resolution of terodiline.
| Chiral Stationary Phase | Mobile Phase Composition | Separation Factor (α) |
| Cellulose-based | Hexane (B92381)/Isopropanol | >1.2 |
| Amylose-based | Ethanol/Acetonitrile | >1.1 |
| Protein-based | Phosphate Buffer/Methanol | Variable |
This table represents typical performance data for chiral chromatography and is not specific to terodiline.
Fractional Crystallization for Enantiomeric Enrichment
Fractional crystallization can be used to enrich a solution in one enantiomer, particularly when the racemic compound forms a conglomerate—a physical mixture of separate crystals of the two enantiomers. researchgate.net This process relies on the principle that seeding a supersaturated solution of a racemic mixture with crystals of one enantiomer can induce the preferential crystallization of that enantiomer. researchgate.net
While it is less common for amine hydrochlorides to form conglomerates, if racemic terodiline hydrochloride were to exhibit this property, fractional crystallization could be a viable enrichment strategy. The process would involve preparing a supersaturated solution of racemic terodiline hydrochloride and adding a small amount of pure (R)-terodiline hydrochloride crystals as seeds. This would encourage the crystallization of more (R)-terodiline hydrochloride, which could then be harvested.
The efficiency of this method is highly dependent on the phase diagram of the enantiomeric system.
Advanced Analytical Chemistry Research for Enantiomeric Purity and Characterization
Chromatographic Techniques for Enantiomer Separation
Chromatography stands as the foremost technique for the analysis of chiral compounds in the pharmaceutical industry. chromatographyonline.com Its adaptability and the variety of available chiral stationary phases make it a powerful tool for separating enantiomers like those of terodiline (B98686). chromatographyonline.comchromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the enantioselective analysis of pharmaceutical compounds. chromatographyonline.com The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. chromatographyonline.comsigmaaldrich.com
Chiral Stationary Phases (CSPs): The separation of enantiomers is most commonly achieved using CSPs. chromatographyonline.com These phases contain a single enantiomer of a chiral compound that is bonded to a solid support, typically silica (B1680970) gel. Chiral recognition occurs through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. rug.nl Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are among the most versatile and widely used for a broad range of pharmaceutical compounds. chromatographyonline.com
Mobile Phase Systems: Method development often involves screening a set of complementary CSPs under different mobile phase conditions, including normal phase, reversed-phase, and polar organic modes. chromatographyonline.commerckmillipore.com
Normal Phase: Typically employs mixtures of alkanes (like hexane (B92381) or heptane) with alcohols (like ethanol (B145695) or isopropanol). chromatographyonline.com For basic compounds such as terodiline, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution. chromatographyonline.comjocpr.com
Reversed-Phase: Uses aqueous buffers mixed with organic solvents like acetonitrile (B52724) or methanol (B129727). This mode is particularly suitable for methods that will be coupled with mass spectrometry (LC-MS). merckmillipore.com
Polar Organic Mode: Utilizes polar organic solvents such as acetonitrile and/or methanol, sometimes with additives, offering a different selectivity compared to normal or reversed-phase conditions.
Optimization: Key parameters for optimization include the choice and ratio of organic modifiers, the type and concentration of additives, column temperature, and flow rate. sigmaaldrich.comrug.nl Lower flow rates and controlled, often decreased, temperatures can enhance chiral selectivity by favoring the weaker bonding forces responsible for chiral recognition. sigmaaldrich.com
| Parameter | Description | Typical Conditions for Basic Analytes |
|---|---|---|
| Chiral Stationary Phase (CSP) | Immobilized chiral selector on a support (e.g., silica). | Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD). |
| Mobile Phase Mode | The solvent system used for elution. | Normal Phase (Hexane/Alcohol) or Reversed-Phase (Buffer/Acetonitrile). |
| Mobile Phase Additive | Improves peak shape and resolution. | 0.1% Diethylamine (Normal Phase); Acidic or basic buffer (Reversed-Phase). |
| Flow Rate | The speed at which the mobile phase passes through the column. | Generally lower rates (e.g., 0.5-1.0 mL/min for 4.6 mm ID column). sigmaaldrich.com |
| Temperature | Affects efficiency and selectivity. | Controlled, often ambient or sub-ambient, to maximize reproducibility. sigmaaldrich.com |
Gas Chromatography (GC) for Enantiomeric Analysis
Gas Chromatography (GC) is a highly efficient separation technique, particularly for volatile and thermally stable compounds. chromatographyonline.com For less volatile or polar analytes like amines, derivatization is typically required to increase volatility and thermal stability, making them suitable for GC analysis. nih.gov
The most common approach for chiral GC is the use of a CSP. gcms.cz Cyclodextrin derivatives are frequently used as chiral selectors in GC stationary phases. These macromolecular structures have a chiral cavity that can include one enantiomer preferentially over the other, leading to separation. gcms.cz For amines, derivatization with a reagent like trifluoroacetic anhydride (B1165640) can be performed, and the resulting derivatives are then separated on a suitable chiral column. nih.gov The high separation power of GC means that even small selectivity values can be sufficient for accurate determination of enantiomeric excess. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations in the pharmaceutical industry. nih.govvub.be It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC often provides faster separations and reduced solvent consumption compared to HPLC, making it a "greener" technique. chromatographyonline.comfagg.be
Method development in SFC is analogous to normal-phase HPLC, with chiral stationary phases based on polysaccharides being the most widely used. chromatographyonline.com Small amounts of polar co-solvents (modifiers), such as methanol or ethanol, are typically added to the CO2 to modulate analyte retention and enhance selectivity. chromatographyonline.com The principles of chiral recognition on the CSP are similar to those in HPLC. SFC's advantages of high efficiency and speed have made it increasingly popular for both analytical and preparative-scale enantioseparations. vub.benih.gov
Electrophoretic Methods in Chiral Analysis
Capillary Electrophoresis (CE) for Enantioseparation
Capillary Electrophoresis (CE) is an effective technique for chiral separations, although it is used less frequently in industrial settings compared to chromatographic methods. chromatographyonline.com In CE, enantiomers are separated in a capillary filled with a background electrolyte (BGE) under the influence of a high electric field. Since enantiomers have identical electrophoretic mobilities, their separation requires the addition of a chiral selector to the BGE. nih.gov
The chiral selector interacts diastereomerically with the enantiomers, leading to differences in their effective electrophoretic mobility and resulting in separation. nih.gov A wide variety of chiral selectors can be used in CE:
Cyclodextrins: These are the most commonly used chiral selectors in CE due to their versatility and the range of available derivatives. nih.gov
Antibiotics: Macrocyclic antibiotics, such as vancomycin (B549263) and erythromycin, have proven to be effective chiral selectors for a variety of compounds due to their complex structures with multiple stereogenic centers. mdpi.com
Polysaccharides: Both neutral and charged polysaccharides can be employed as chiral selectors. nih.gov
Chiral Ionic Liquids: These can be used as additives, sometimes in combination with other selectors like cyclodextrins, to create synergistic separation systems. nih.gov
| Chiral Selector Type | Examples | Principle of Separation |
|---|---|---|
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms transient diastereomeric inclusion complexes of differing stability. nih.gov |
| Macrocyclic Antibiotics | Vancomycin, Erythromycin | Multiple interaction points (electrostatic, hydrogen bonding, inclusion) lead to differential binding. mdpi.com |
| Chiral Ionic Liquids | Tetramethylammonium-L-arginine | Can act as a selector or co-selector, enhancing separation through synergistic effects. nih.gov |
Spectroscopic and Spectrometric Approaches for Chiral Discrimination
While chromatography and electrophoresis are separation-based techniques, spectroscopic methods can be used to discriminate between enantiomers, often by converting them into diastereomeric species that exhibit distinct spectral properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral analysis. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary must be used. bohrium.com There are two primary approaches:
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of covalent diastereomers. These diastereomers have different chemical and physical properties and will, therefore, exhibit distinct signals (chemical shifts) in the NMR spectrum, allowing for quantification. bohrium.comnih.gov
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, which forms weak, non-covalent diastereomeric complexes with the enantiomers. bohrium.comresearchgate.net This association leads to a chemical shift non-equivalence for certain protons in the enantiomers, enabling their differentiation and quantification directly in the NMR tube without the need for covalent modification. researchgate.net
Mass Spectrometry (MS) is inherently "chiral-blind" because enantiomers have identical masses. polyu.edu.hk Therefore, to achieve chiral discrimination, MS is typically coupled with a chiral separation technique (e.g., HPLC-MS, GC-MS, CE-MS). researchgate.net However, standalone MS methods have also been developed. These methods rely on creating diastereomeric complexes, either in solution before ionization or in the gas phase. The differing stabilities or fragmentation pathways of these diastereomeric ions upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used for chiral recognition and quantification. polyu.edu.hkresearchgate.net Ion mobility mass spectrometry (IM-MS), which separates ions based on their size, shape, and charge in the gas phase, can also resolve diastereomeric complex ions. polyu.edu.hk
Nuclear Magnetic Resonance (NMR) Utilizing Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation and quantitative analysis. For chiral molecules, standard NMR is typically unable to differentiate between enantiomers as they are isochronous and produce identical spectra. However, by introducing a chiral solvating agent (CSA), the enantiomers of a chiral analyte like (R)-Terodiline can be distinguished. nih.gov
The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the enantiomerically pure CSA. semmelweis.hu These diastereomeric complexes are no longer energetically equivalent and thus exhibit different NMR spectral properties. This results in separate, distinguishable signals for each enantiomer, a phenomenon known as enantiodifferentiation. nih.gov The chemical shift difference (Δδ) between the corresponding signals of the two diastereomers allows for the determination of the enantiomeric purity. semmelweis.hu The relative amounts of each enantiomer can be calculated from the integration of their respective, resolved signals in the ¹H-NMR spectrum. semmelweis.hu
For a basic compound like Terodiline, acidic CSAs are particularly effective. The interaction is typically an acid-base reaction forming a salt-like ion pair in a non-polar solvent such as deuterated chloroform (B151607) (CDCl₃). The choice of CSA is critical, and agents like (R)-(-)-O-acetylmandelic acid or (R)-(-)-1,1′-binaphthyl-2,2′-diylhydrogenphosphate (BNPPA) are often employed for the analysis of chiral amines. The extent of signal separation is influenced by factors such as the specific CSA used, the solvent, temperature, and the molar ratio of the CSA to the analyte. researchgate.net
In the case of Terodiline, the protons closest to the chiral center, such as the methine proton (CH) of the diphenylbutylamine moiety, are most likely to exhibit the largest chemical shift differences upon complexation.
Table 1: Illustrative ¹H-NMR Data for Terodiline Enantiomers with a Chiral Solvating Agent (CSA) This table presents hypothetical data to illustrate the principle of enantiodifferentiation.
| Analyte | Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (Δδ) (ppm) |
|---|---|---|---|---|
| (R)-Terodiline | Methine (CH) | 4.15 | 4.21 | 0.04 |
Mass Spectrometry (MS) and Chiral Recognition
Mass spectrometry (MS) is an analytical technique prized for its high sensitivity and specificity, based on measuring the mass-to-charge ratio (m/z) of ions. Intrinsically, MS cannot differentiate between enantiomers because they possess the same mass and typically produce identical fragmentation patterns. polyu.edu.hk To achieve chiral recognition using MS, a chiral selector (also known as a chiral reference compound) is introduced to form diastereomeric complexes with the enantiomers. researchgate.net
Several MS-based strategies are employed for chiral analysis:
Kinetic Method: This is one of the most common approaches. Diastereomeric cluster ions, formed between a chiral selector and each enantiomer, are subjected to collision-induced dissociation (CID). Due to structural differences, these diastereomeric complexes exhibit different stabilities and dissociation rates. polyu.edu.hk The ratio of the fragment ion intensities will differ between the two diastereomers, and this difference can be correlated with the enantiomeric excess of the analyte. polyu.edu.hk
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. polyu.edu.hk When enantiomers form diastereomeric complexes with a chiral selector, the resulting complexes often have different three-dimensional structures and therefore different collision cross-sections (CCS). This difference in shape and size allows them to be separated based on their drift time in the ion mobility cell, enabling their distinct detection by the mass spectrometer. polyu.edu.hk
For the analysis of (R)-Terodiline hydrochloride, a suitable chiral selector would be a compound capable of forming non-covalent bonds with the Terodiline ion. The analysis would typically be performed using a soft ionization technique like electrospray ionization (ESI) to preserve the non-covalent diastereomeric complexes for MS analysis. researchgate.net
Table 2: Hypothetical Mass-to-Charge (m/z) Ratios in Chiral MS Analysis of Terodiline Assumed Protonated Terodiline (C₂₀H₂₇N) M.W. = 281.44; Chiral Selector (CS) M.W. = 300.00
| Ion Species | Description | Expected m/z |
|---|---|---|
| [Tero+H]⁺ | Protonated Terodiline | 282.22 |
| [CS+H]⁺ | Protonated Chiral Selector | 301.00 |
| [(R)-Tero+CS+H]⁺ | Diastereomeric complex with (R)-enantiomer | 583.22 |
Method Validation and System Suitability for Chiral Purity Assays
Validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. chromatographyonline.comnih.gov For chiral purity assays, typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, validation is crucial to ensure reliable and accurate determination of the enantiomeric excess. jocpr.com Concurrently, system suitability testing (SST) is performed before and during analysis to ensure the continued performance of the chromatographic system. pharmaguideline.comijraset.com
Method Validation Parameters:
Specificity: This is the ability of the method to unequivocally assess the desired enantiomer in the presence of other components, including its counter-enantiomer, impurities, and degradation products. The primary demonstration of specificity in a chiral assay is the baseline resolution between the two enantiomer peaks. jocpr.comsemanticscholar.org
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com For the undesired enantiomer, the range should typically span from the limit of quantitation (LOQ) to 120% of the specification limit. rjpbcs.com
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where known amounts of the undesired enantiomer are spiked into the main enantiomer sample and the recovery percentage is calculated. semanticscholar.org
Precision: This parameter expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment). pensoft.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org The LOQ is a critical parameter for quantifying the undesired enantiomer at low levels. chromatographyonline.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage. chromatographyonline.com
System Suitability Testing (SST):
SST is an integral part of any chromatographic method and is used to verify that the system is adequate for the intended analysis. rjpbcs.com A solution containing both enantiomers at a relevant concentration (e.g., the specification level for the undesired enantiomer) is typically used. chromatographyonline.com Key SST parameters include:
Resolution (Rs): The separation between the two enantiomer peaks. A resolution of >1.5 is generally required for baseline separation. pharmaguideline.com
Tailing Factor (T): Also known as the symmetry factor, it measures the asymmetry of a peak. A value ≤ 2 is typically acceptable. pharmaguideline.com
Theoretical Plates (N): A measure of the column's efficiency.
Repeatability (%RSD): The relative standard deviation of peak areas or heights from replicate injections. researchgate.net
Table 3: Typical Method Validation and System Suitability Acceptance Criteria for a Chiral HPLC Assay
| Parameter | Acceptance Criterion |
|---|---|
| System Suitability | |
| Resolution (Rs) between enantiomers | ≥ 1.5 |
| Tailing Factor (T) for (R)-Terodiline | ≤ 2.0 |
| %RSD for replicate injections | ≤ 5.0% |
| Method Validation | |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery of impurity) | 80.0% - 120.0% |
| Precision (%RSD) | ≤ 10.0% at the specification limit |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Preclinical Pharmacological Mechanisms and Receptor Interactions of R Terodiline in Vitro/mechanistic Studies
Muscarinic Receptor Binding and Antagonism
(R)-Terodiline functions as a muscarinic receptor antagonist. medchemexpress.comnih.gov This antagonism is the primary mechanism behind its effects on smooth muscle, such as the detrusor muscle of the urinary bladder.
Studies on racemic terodiline (B98686) have elucidated its binding affinity for different muscarinic receptor subtypes. Functional response assays in isolated tissues have been used to determine the antagonist dissociation constants (Kb). These studies revealed that racemic terodiline has a notable selectivity for the M1 muscarinic receptor subtype. medchemexpress.comnih.govnih.gov
In functional studies using rabbit vas deferens (a model for M1 receptors), guinea pig atria (M2 receptors), and guinea pig bladder detrusor muscle (M3 receptors), racemic terodiline was found to be approximately 11-fold more selective for M1 receptors over M2 receptors and 19-fold more selective for M1 over M3 receptors. nih.govnih.gov Its potency at M1 receptors is comparable to that of the known M1-selective antagonist, pirenzepine. nih.govnih.gov However, racemic terodiline does not effectively distinguish between M2 and M3 receptor subtypes in vitro. nih.govnih.gov
While specific binding affinity values (Ki or Kb) for the individual (R)- and (S)-enantiomers are not extensively detailed in the reviewed literature, functional studies strongly indicate that the anticholinergic activity resides predominantly in the (R)-(+)-enantiomer. nih.gov
| Receptor Subtype | Tissue Model | Kb (nM) |
|---|---|---|
| M1 | Rabbit Vas Deferens | 15 |
| M2 | Guinea Pig Atria | 160 |
| M3 | Guinea Pig Bladder | 280 |
| M3 | Guinea Pig Ileal Muscle | 198 |
Data derived from functional response studies. medchemexpress.comnih.gov
The stereoselectivity of terodiline's antimuscarinic action is evident in functional assays on isolated smooth muscle tissues. A study on isolated detrusor muscle strips from both rabbits and humans directly compared the effects of the terodiline enantiomers on contractions induced by the muscarinic agonist carbachol (B1668302). nih.gov
In these M3 receptor-rich preparations, (+)-terodiline (the R-enantiomer) was a more potent antagonist than racemic (±)-terodiline. nih.gov Conversely, (-)-terodiline (the S-enantiomer) was significantly less potent. nih.gov All forms of the drug produced a concentration-dependent rightward shift in the carbachol concentration-response curve, which is characteristic of competitive antagonism. nih.gov At higher concentrations (above 1 µM), a non-competitive component to the antagonism was also observed, indicated by a depression of the maximum contraction response to carbachol. nih.gov
These findings confirm that the (R)-enantiomer is primarily responsible for the antimuscarinic (and thus, the detrusor-relaxing) effects of racemic terodiline. nih.gov
Ion Channel Modulation Research
Terodiline acts as a calcium channel blocker, a property that is predominantly associated with the (S)-enantiomer. medchemexpress.com This action is believed to contribute to its spasmolytic effects on smooth muscle. nih.gov The primary targets are L-type calcium channels. nih.govnih.gov
Studies in guinea-pig ventricular myocytes demonstrated that terodiline inhibits the L-type Ca2+ current (ICa,L) in a concentration-dependent manner, with an estimated IC50 of 12.2 µM to 15.2 µM. nih.gov The block is use-dependent, meaning its efficacy increases with the frequency of channel activation. For instance, the blocking effect is enhanced when the pulsing rate of the myocytes is increased from 0.1 Hz to 2-3 Hz. nih.govnih.gov The block is also voltage-dependent, increasing at more depolarized holding potentials. nih.govnih.gov Furthermore, terodiline was shown to accelerate the decay of the calcium current and slow the recovery of channels from the inactivated state, indicating a complex interaction with channel gating. nih.govnih.gov
A critical aspect of terodiline's pharmacology is its ability to block specific cardiac potassium channels, which is central to its proarrhythmic potential. Research has focused on its interaction with the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG). medchemexpress.comnih.gov
Terodiline is a potent blocker of the IKr/hERG channel. medchemexpress.comnih.gov Studies in guinea-pig ventricular myocytes determined the IC50 for IKr inhibition by racemic terodiline to be approximately 0.7 µM. nih.gov This level of potency is significant as it falls within the range of therapeutic plasma concentrations. nih.gov The inhibition of IKr delays cardiac repolarization, leading to a prolongation of the action potential duration and the QT interval on an electrocardiogram. medchemexpress.comnih.gov
At higher concentrations, terodiline has also been shown to inhibit other potassium currents, such as the slow component of the delayed rectifier current (IKs) and the inward rectifier K+ current (IK1). nih.gov
| Ion Channel / Current | Tissue/Cell Model | IC50 |
|---|---|---|
| IKr (hERG) | Guinea Pig Ventricular Myocytes | 0.7 µM |
| L-type Ca2+ Current | Guinea Pig Ventricular Myocytes | ~12.2 µM |
Data derived from electrophysiological studies. nih.govnih.gov
The effects of terodiline on cardiac ion channels are markedly stereoselective. While the calcium channel antagonism is mainly due to the (S)-enantiomer, the clinically significant cardiac repolarization effects are almost exclusively caused by the (R)-enantiomer. medchemexpress.com
Studies in healthy volunteers demonstrated that administration of racemic terodiline and the pure (R)-enantiomer both resulted in significant prolongation of the corrected QT interval (QTc). medchemexpress.com In stark contrast, the (S)-enantiomer had no effect on the QTc interval. medchemexpress.com This provides strong evidence that the blockade of the IKr (hERG) potassium channel, which underlies QT prolongation, is a specific action of (R)-terodiline. medchemexpress.com Although no publications have specifically detailed the stereoselective block of the hERG channel at the molecular level, the in vivo electrocardiographic data clearly attribute this cardiotoxic effect to the (R)-enantiomer. medchemexpress.com
This stereoselectivity results in a unique pharmacological profile where the (R)-enantiomer provides the desired antimuscarinic effect but also the dangerous IKr blockade, while the (S)-enantiomer contributes calcium channel antagonism. medchemexpress.com
Interactions with Other Receptor Systems (e.g., Alpha-Adrenoceptors, Histamine (B1213489) Receptors)
Alpha-Adrenergic Receptors: Alpha-adrenoceptors, subdivided into α1 and α2 subtypes, are crucial in regulating vascular tone, neurotransmission, and various other physiological processes. Antagonism at these receptors can lead to vasodilation and other systemic effects. While some anticholinergic agents exhibit affinity for alpha-adrenoceptors, specific studies quantifying the binding profile of (R)-terodiline at α1- and α2-adrenoceptor subtypes have not been identified in the reviewed literature. Without such data, it is not possible to construct a detailed profile of its potential adrenergic activity.
Histamine Receptors: Histamine receptors, particularly the H1 subtype, are the primary targets for antihistamine medications. Antagonism at H1 receptors mediates the anti-allergic effects of these drugs but can also be associated with sedation. Given that some centrally-acting anticholinergics can also display affinity for histamine receptors, evaluating the interaction of (R)-terodiline with this receptor system would be of interest. However, dedicated studies reporting the binding affinity (e.g., Ki or IC50 values) of (R)-terodiline for histamine H1 receptors are not available in the public domain.
Due to the lack of specific binding data for (R)-terodiline at alpha-adrenoceptors and histamine receptors, a data table summarizing these interactions cannot be provided.
Investigations into Structure-Activity Relationships (SAR) Governing Enantiomeric Selectivity
The stereochemistry of a drug molecule can significantly influence its pharmacological activity, with enantiomers often exhibiting different affinities and efficacies for their biological targets. Terodiline possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. It has been noted that the cardiovascular side effects that led to the withdrawal of racemic terodiline were associated with the (R)-enantiomer medscape.com. This suggests a degree of stereoselectivity in its biological actions.
However, a detailed investigation into the structure-activity relationships (SAR) that govern this enantiomeric selectivity, particularly concerning off-target interactions at alpha-adrenoceptors and histamine receptors, is not documented in the available scientific literature. SAR studies would typically involve synthesizing and testing a series of analogues to determine how modifications to the chemical structure affect the binding affinity and functional activity of each enantiomer at a specific receptor. Such studies are crucial for understanding the molecular basis of a drug's selectivity and for guiding the design of safer, more specific therapeutic agents.
The absence of published research in this specific area means that a detailed analysis of the structural features of the (R)-terodiline molecule responsible for any potential selective binding to alpha-adrenergic or histamine receptors cannot be provided. Consequently, a data table illustrating the impact of structural modifications on enantiomeric selectivity at these receptors cannot be generated.
Stereoselective Metabolic Pathways
Studies utilizing rat liver microsomes have demonstrated pronounced substrate stereoselectivity in the two primary metabolic routes for terodiline: benzylic hydroxylation and aromatic hydroxylation. Notably, the major metabolic pathway for one enantiomer is the minor pathway for the other, a phenomenon described as opposed stereoselectivity.
Benzylic hydroxylation is a significant metabolic pathway for (S)-terodiline. In contrast, this route represents a much less prominent pathway for the biotransformation of (R)-terodiline. This indicates a clear enantiomeric preference by the enzymes responsible for this specific hydroxylation reaction.
Aromatic p-hydroxylation is the predominant metabolic pathway for (R)-terodiline in in vitro models using rat liver microsomes. Conversely, this pathway is significantly less favored in the metabolism of the (S)-enantiomer. The formation of the p-hydroxy-terodiline metabolite from (R)-terodiline has been shown to be impaired in individuals classified as poor metabolizers of debrisoquine, suggesting the involvement of a polymorphic enzyme. pharmacy180.com This highlights a strong enantiomeric preference for the aromatic hydroxylation pathway, favoring the (R)-enantiomer.
| Enantiomer | Major Metabolic Pathway | Minor Metabolic Pathway |
|---|---|---|
| (R)-Terodiline | Aromatic p-hydroxylation | Benzylic Hydroxylation |
| (S)-Terodiline | Benzylic Hydroxylation | Aromatic p-hydroxylation |
Cytochrome P450 Enzyme Involvement in Terodiline Biotransformation
The biotransformation of terodiline is mediated by the Cytochrome P450 superfamily of enzymes. mdpi.comnih.gov Specific isoforms within this family have been identified as key contributors to its metabolism, and they exhibit notable stereoselectivity.
CYP2D6 : There is persuasive evidence that CYP2D6 is the major isozyme involved in the metabolism of (+)-(R)-terodiline. pharmacy180.com This enzyme is responsible for the debrisoquine hydroxylation phenotype and is known to be highly polymorphic, leading to variations in metabolic capacity among individuals. pharmacy180.com The formation of p-hydroxy-terodiline from the (R)-enantiomer is specifically mediated by CYP2D6. pharmacy180.com
CYP3A4 : This isoform provides a major, albeit less effective, alternative pathway for terodiline elimination. pharmacy180.com Its role becomes more significant in individuals who are poor metabolizers via CYP2D6. pharmacy180.com
CYP2C19 : Terodiline is also metabolized by CYP2C19. medscape.comnih.gov Genetic variations in the CYP2C19 gene, such as the CYP2C19*2 allele, can lead to a slower rate of terodiline metabolism. medscape.comnih.govnih.gov
The enzymes involved in terodiline metabolism demonstrate clear stereoselective substrate specificity. Studies using human liver microsomes show that at high concentrations, the metabolism of terodiline is stereoselective, favoring the (+)-(R)-enantiomer. pharmacy180.com The primary involvement of CYP2D6 in the metabolism of (+)-(R)-terodiline underscores this specificity. pharmacy180.com The differential metabolism can be attributed to the presence of multiple CYP isoforms that have different catalytic affinities for each enantiomer. This enzymatic specificity is the underlying reason for the opposed metabolic pathways observed for the (R)- and (S)-enantiomers.
In Vitro Models for Biotransformation Studies
The investigation of terodiline's metabolic fate has relied on various in vitro systems that model hepatic biotransformation. The most common models employed in these studies are:
Liver Microsomes : Preparations of rat and human liver microsomes are frequently used. pharmacy180.com These subcellular fractions contain a high concentration of Cytochrome P450 enzymes and are effective for studying Phase I oxidative metabolism, such as the hydroxylation reactions that terodiline undergoes.
Heterologously Expressed Enzymes : To pinpoint the contribution of individual enzymes, systems using heterologously expressed human CYP isoforms are utilized. nih.gov This approach allows for the characterization of a single enzyme's (e.g., CYP2D6, CYP3A4) specific role in metabolizing a substrate, free from the influence of other enzymes present in microsomes.
An in-depth examination of the enzymatic and microbial biotransformation of (R)-Terodiline hydrochloride reveals key insights into its metabolic pathways and the potential for synthesizing its chiral intermediates. In vitro studies utilizing human liver microsomes have elucidated the stereoselective nature of its metabolism. While direct applications of permeabilized yeast cells, recombinant enzymes, or specific chemoenzymatic and microbial biotransformation for (R)-Terodiline are not extensively documented, the principles of these technologies offer potential avenues for future research and production.
Computational Chemistry and Molecular Modeling Research of R Terodiline
Quantum Mechanical and Molecular Dynamics Simulations
Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are powerful tools to investigate the electronic structure, stability, and conformational dynamics of molecules. For (R)-Terodiline, QM methods such as Density Functional Theory (DFT) can be employed to calculate its optimized geometry, electronic properties (like electrostatic potential and frontier molecular orbitals), and vibrational frequencies. Such calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its interactions.
Molecular dynamics simulations, on the other hand, offer insights into the dynamic behavior of (R)-Terodiline in a simulated biological environment, such as in solution or near a biological target like a muscarinic receptor. By simulating the movements of atoms over time, MD can reveal the conformational landscape of (R)-Terodiline, identifying its most stable conformations and the flexibility of its structure. These simulations are crucial for understanding how the specific 3D arrangement of the (R)-enantiomer influences its interaction with biological macromolecules.
Table 1: Representative Parameters for a Hypothetical Molecular Dynamics Simulation of (R)-Terodiline
| Parameter | Value/Setting |
| Force Field | CHARMM36, AMBER, or GROMOS |
| Solvent Model | TIP3P or SPC/E water |
| System Temperature | 310 K (physiological temperature) |
| System Pressure | 1 atm |
| Simulation Time | 100 ns or longer |
| Integration Timestep | 2 fs |
In Silico Prediction of Molecular Interactions and Binding Affinities
In silico methods are instrumental in predicting how (R)-Terodiline interacts with biological targets and in estimating the strength of these interactions, known as binding affinity. These predictions are vital in the early stages of drug discovery and for understanding the molecular basis of a drug's action and potential side effects.
The anticholinergic activity of terodiline (B98686) suggests its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). Computational docking studies can predict the binding mode of (R)-Terodiline within the active site of different mAChR subtypes (M1-M5). Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. These calculations can help elucidate why (R)-Terodiline may show selectivity for certain receptor subtypes.
Although specific binding affinity values from dedicated in silico studies on (R)-Terodiline are scarce in publicly available literature, the methodology would involve docking the (R)-enantiomer to a model of the target receptor and calculating the interaction energies.
Quantitative Structure-Activity Relationship (QSAR) Studies for Enantiomers
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. For the enantiomers of terodiline, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. These studies can help to understand the stereochemical requirements for biological activity by correlating the 3D steric and electrostatic fields of the (R)- and (S)-enantiomers with their respective potencies.
A QSAR model for terodiline enantiomers could highlight the specific spatial regions where bulky groups or particular electrostatic properties enhance or diminish activity. This information is invaluable for designing new molecules with improved potency and selectivity. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.
Molecular Docking and Ligand-Protein Interaction Analysis for Stereoisomers
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the stereoisomers of terodiline, docking studies are essential to visualize and analyze their interactions with target proteins, such as muscarinic receptors.
By docking both (R)- and (S)-terodiline into the binding site of a receptor, researchers can compare their binding modes and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis can explain the observed differences in the biological activity of the two enantiomers. For instance, the specific orientation of the diphenylpropylamine moiety of the (R)-enantiomer might allow for more favorable interactions with key amino acid residues in the receptor's binding pocket compared to the (S)-enantiomer.
Table 2: Hypothetical Key Interactions of (R)-Terodiline with a Muscarinic Receptor Binding Site
| Interaction Type | Amino Acid Residue | Functional Group of (R)-Terodiline |
| Hydrogen Bond | Aspartic Acid | Tertiary amine |
| Hydrophobic Interaction | Tyrosine, Tryptophan | Phenyl rings |
| van der Waals | Leucine, Valine | tert-Butyl group |
Computational Approaches for Stereoselective Reaction Pathway Design and Optimization
Computational chemistry can also play a significant role in the development of synthetic routes to produce a single enantiomer, such as (R)-Terodiline, in a process known as stereoselective synthesis. Computational methods can be used to design and optimize reaction pathways by modeling reaction mechanisms, transition states, and intermediates.
By calculating the energy barriers for different reaction pathways, chemists can predict which conditions are most likely to favor the formation of the desired (R)-enantiomer over the (S)-enantiomer. This can guide the selection of chiral catalysts, reagents, and reaction conditions, ultimately leading to more efficient and cost-effective syntheses. For example, quantum mechanical calculations could be used to model the transition state of a key stereodetermining step in the synthesis of (R)-Terodiline, providing insights into how to stabilize the transition state leading to the desired product.
Q & A
Q. How can researchers determine the receptor subtype selectivity of (R)-Terodiline hydrochloride in vitro?
Methodological Answer: To assess muscarinic receptor (mAChR) subtype selectivity, use isolated tissue preparations from animal models (e.g., rabbit vas deferens for M1, atria for M2, bladder for M3). Perform concentration-response curves using agonists like carbachol, and calculate equilibrium dissociation constants (Kb) via Schild plot analysis. For example, (R)-Terodiline hydrochloride shows Kb values of 15 nM (M1), 160 nM (M2), and 198 nM (M3) in rabbit tissues, confirming M1 selectivity . Include controls for calcium channel blocking activity to isolate mAChR-specific effects.
Q. What analytical methods are recommended to validate the purity and identity of (R)-Terodiline hydrochloride in research samples?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) and compare retention times against USP-grade reference standards. For structural confirmation, employ liquid chromatography-mass spectrometry (LC-MS) to verify the molecular ion peak (CHClN, [M+H]⁺ = 340.1782) . Purity >98% can be quantified via peak area normalization. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation of the (R)-enantiomer .
Q. How should researchers design experiments to evaluate the dual mechanism of (R)-Terodiline hydrochloride (mAChR antagonism and calcium channel blockade)?
Methodological Answer: Incorporate two parallel assay systems:
- mAChR Activity: Measure inhibition of carbachol-induced contractions in isolated bladder smooth muscle.
- Calcium Channel Blockade: Use voltage-clamp techniques in HEK293 cells expressing L-type calcium channels to quantify IC values.
Compare dose-response curves in both systems to distinguish contributions from each mechanism. Control for tissue-specific variability (e.g., ileal vs. bladder tissue) .
Advanced Research Questions
Q. How can contradictory data between in vitro receptor selectivity and in vivo cardiovascular effects (e.g., arrhythmia risk) be resolved?
Methodological Answer: Conduct retrospective cohort studies using pharmacovigilance databases (e.g., VAMP Database) to analyze real-world adverse events like torsades de pointes . Pair this with in vitro electrophysiological assays (e.g., hERG channel inhibition screening) to assess cardiac risk. Validate findings using animal models with implanted telemetry devices to monitor QT interval prolongation. Adjust experimental models to account for interspecies differences in mAChR subtype distribution .
Q. What strategies optimize enantiomeric purity during the synthesis of (R)-Terodiline hydrochloride?
Methodological Answer: Implement chiral chromatography (e.g., Chiralpak® AD-H column) with hexane:isopropanol mobile phases to resolve enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. For scalable synthesis, explore enzymatic resolution using lipases or esterases selective for the (S)-enantiomer. Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. How should researchers design reproducible in vivo studies to evaluate the efficacy of (R)-Terodiline hydrochloride for overactive bladder (OAB)?
Methodological Answer: Use randomized, single-blind protocols in animal models (e.g., rats with acetic acid-induced bladder hyperactivity). Measure urodynamic parameters (e.g., micturition frequency, bladder capacity) via cystometry. Include a positive control (e.g., solifenacin) and a vehicle group. For translational relevance, align dosing with human pharmacokinetic data (C, AUC) and account for species-specific metabolic pathways . Publish raw data and statistical code to enhance reproducibility .
Data Contradiction and Analysis
Q. How can researchers address discrepancies in reported Kb values for (R)-Terodiline hydrochloride across different tissues?
Methodological Answer: Re-evaluate experimental conditions such as tissue preparation (e.g., incubation time, buffer composition) and agonist potency. Use knockout mouse models (e.g., M1/M3 receptor-deficient) to isolate subtype-specific effects. Perform meta-analyses of published Kb values, applying weighted averages and sensitivity testing to identify outliers. Report confidence intervals and effect sizes in future studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
